N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide
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Overview
Description
N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide typically involves the reaction of 4-oxoquinazoline derivatives with phenoxyacetic acid derivatives. One common method involves the use of methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate as a starting material . The reaction conditions often include the use of solvents like dichloroethane and catalysts such as N,N-dimethylamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it can bind to penicillin-binding proteins, inhibiting their activity and thereby exerting antibacterial effects . The compound may also interfere with other cellular pathways, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide is unique due to its specific structure, which combines the quinazolinone core with a phenoxyacetamide moiety
Properties
Molecular Formula |
C18H17N3O3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-[2-(4-oxoquinazolin-3-yl)ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H17N3O3/c22-17(12-24-14-6-2-1-3-7-14)19-10-11-21-13-20-16-9-5-4-8-15(16)18(21)23/h1-9,13H,10-12H2,(H,19,22) |
InChI Key |
RVRTZXAYEDKHCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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